3-Fluoro-5-(naphthalen-2-YL)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-5-naphthalen-2-ylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO/c17-15-8-14(9-16(18)10-15)13-6-5-11-3-1-2-4-12(11)7-13/h1-10,18H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWMLXFQFMFHBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684328 | |
| Record name | 3-Fluoro-5-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261893-83-7 | |
| Record name | 3-Fluoro-5-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Strategic Role of Fluorine in Advanced Organic Chemistry
The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. tandfonline.comresearchgate.net Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's properties. nih.govmdpi.com In drug design, fluorine substitution is often used to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. tandfonline.commdpi.com This strategic placement can also alter the acidity (pKa) of nearby functional groups, improve binding affinity to target proteins, and increase lipophilicity, which can aid in membrane permeation. mdpi.comacs.org The use of fluorinated compounds is a well-established tactic for medicinal chemists to improve the pharmacokinetic and physicochemical profiles of drug candidates. tandfonline.comnih.gov
The Versatility of the Naphthalene Core in Functional Molecules
Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, serves as a fundamental building block for a wide array of functional molecules. numberanalytics.comknowde.com Its extended π-system and rigid structure make it an ideal component in materials science, particularly for organic electronic applications such as organic field-effect transistors (OFETs). rsc.org Naphthalene derivatives are integral to the synthesis of dyes, pigments, and polymers. numberanalytics.comknowde.com In the pharmaceutical realm, the naphthalene moiety is found in various drugs, where it can act as a scaffold to orient other functional groups for optimal interaction with biological targets. researchgate.net The ability to functionalize naphthalene at various positions allows for the fine-tuning of its electronic and steric properties, making it a versatile platform for creating complex molecular architectures. numberanalytics.comtandfonline.com
The Enduring Importance of Phenolic Moieties
The phenolic hydroxyl group is a cornerstone of synthetic and applied chemistry. Phenols are characterized by a hydroxyl (-OH) group directly attached to an aromatic ring, which gives them distinct properties compared to aliphatic alcohols, notably enhanced acidity due to resonance stabilization of the corresponding phenoxide ion. fiveable.mewikipedia.org This acidity makes phenols useful as intermediates in a vast number of chemical reactions. wikipedia.org They are precursors to a wide range of commercially important substances, including polymers like Bakelite, pharmaceuticals, and agrochemicals. fiveable.melibretexts.orgunizin.org Furthermore, the hydroxyl group can participate in hydrogen bonding, influencing the solubility and boiling point of the molecule. britannica.com The antioxidant properties of many phenolic compounds, arising from their ability to scavenge free radicals, are also of significant interest in various applications, including food preservation and medicine. fiveable.me
Anticipated Research Directions for Fluorinated Naphthalene Phenol Compounds
Conventional Approaches to Constructing the this compound Skeleton
Traditional methods for forming the carbon-carbon and carbon-oxygen bonds necessary for the this compound framework have relied on established reaction classes.
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) is a primary method for introducing substituents onto an aromatic ring. masterorganicchemistry.com In the context of synthesizing analogs of this compound, this strategy is particularly relevant for the introduction of the phenol or a precursor group. The reaction typically involves the displacement of a leaving group, often a halide, by a nucleophile. libretexts.org For the reaction to proceed efficiently, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com
In a general sense, the synthesis of a substituted phenol via SNAr would involve reacting a suitably activated fluorinated aromatic compound with a hydroxide (B78521) source. For instance, the synthesis of 4-aryloxyphenols has been achieved by the nucleophilic addition of a phenol to an activated fluorobenzaldehyde. walisongo.ac.id Similarly, the synthesis of 3-substituted-5-nitro-1-(pentafluorosulfanyl)benzenes was accomplished through the nucleophilic aromatic substitution of a fluorine atom with various oxygen, sulfur, and nitrogen nucleophiles. nih.govnih.govresearchgate.net These reactions often require elevated temperatures and the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). walisongo.ac.idnih.govresearchgate.net
A representative reaction is the coupling of 4-methoxyphenol (B1676288) with 4-fluorobenzaldehyde, which proceeds in the presence of potassium carbonate in DMSO at 140°C. walisongo.ac.id While not a direct synthesis of the target molecule, this illustrates the general principle of forming an ether linkage via SNAr, a key step in many synthetic routes to complex phenols.
Cross-Coupling Reactions for Naphthalene-Phenol Linkage
Metal-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds between aryl partners. The Suzuki, Negishi, and Stille couplings are staples in this area. In the synthesis of biaryl systems like this compound, a cross-coupling reaction would be employed to connect the fluorinated phenol ring with the naphthalene moiety.
The FeCl3-catalyzed oxidative cross-coupling of phenols with 2-aminonaphthalenes provides another route to N,O-biaryl compounds, which are structurally related to the target molecule. acs.org This method demonstrates the formation of a direct bond between a phenol and a naphthalene derivative. acs.org
Condensation Reactions in Analogous Phenolic Systems
Condensation reactions, particularly those involving phenols and aldehydes or ketones, are fundamental in organic synthesis, leading to the formation of larger molecules with the elimination of a small molecule like water. A classic example is the Bakelite process, where phenol condenses with formaldehyde (B43269). wikipedia.orgstackexchange.com
In a more targeted approach, condensation reactions can be used to build complexity around a phenolic core. For instance, the condensation of phenols with dihydro-1,3-aroxazines represents a method for aminoalkylation. acs.org The use of magnesium phenolate (B1203915) as a catalyst for the condensation of phenol with formaldehyde has been shown to produce high yields of the condensation product in a shorter reaction time. google.com
A dual catalytic system of palladium on carbon (Pd/C) and scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)3) can promote the ortho-alkylation of phenols. acs.org This involves a partial hydrogenation of the phenol to cyclohexenone, followed by an aldol (B89426) condensation with an aldehyde (formed from the oxidation of an alcohol) and subsequent rearomatization. acs.org While not directly forming a naphthalene-phenol linkage, these examples showcase how condensation reactions can be utilized to modify phenolic structures.
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for the functionalization of aromatic rings. In the context of synthesizing this compound, EAS could be employed to introduce the fluorine atom or other substituents onto the phenolic or naphthalenic ring.
The direct fluorination of aromatic compounds can be challenging, but methods exist. For example, direct fluorination of nitro-substituted diaryl disulfides can lead to nitro-1-(pentafluorosulfanyl)benzenes. beilstein-journals.org Another approach is fluorodenitration. nih.govresearchgate.net
The Friedel-Crafts reaction, a classic example of EAS, is often used for the alkylation and acylation of aromatic rings. While stoichiometric amounts of Lewis acids are often required, more sustainable methods are being developed. acs.org
Advanced and Modern Synthetic Strategies
Recent advances in synthetic methodology have provided milder and more efficient routes to complex aromatic systems.
Catalytic Methods for C-C and C-X Bond Formation
The construction of the biaryl scaffold of this compound and the introduction of the fluorine substituent rely on powerful catalytic C-C and C-X (where X is a heteroatom) bond-forming reactions.
Transition-metal catalyzed cross-coupling reactions are fundamental to the formation of C-C bonds in biaryl synthesis. numberanalytics.comicmpp.ro These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a metal catalyst, most commonly palladium. numberanalytics.comicmpp.ro The mechanism often involves key steps such as oxidative addition, transmetalation, and reductive elimination. numberanalytics.com The choice of ligands, such as bulky, electron-rich phosphines, is crucial as they modulate the reactivity of the catalyst. icmpp.ro For the synthesis of a molecule like this compound, a Suzuki-Miyaura coupling would be a highly relevant strategy, coupling a fluorophenol derivative with a naphthalene-boronic acid or vice versa. icmpp.ro
The formation of the C-F bond, a key feature of the target molecule, presents unique challenges. Transition-metal-catalyzed fluorination has emerged as a complementary approach to traditional methods. thieme-connect.de These reactions often utilize electrophilic fluorinating reagents, which are believed to act as oxidants, promoting fluorination through high-valent metal intermediates. thieme-connect.de Palladium-catalyzed C-H bond fluorination, directed by a coordinating group, offers a pathway to introduce fluorine selectively. thieme-connect.de Another strategy involves the use of nucleophilic fluoride (B91410) sources, where the focus is on promoting reductive elimination from a metal-fluoride complex. thieme-connect.de
The table below summarizes various catalytic approaches applicable to the formation of C-C and C-X bonds.
| Reaction Type | Catalyst/Reagents | Key Features | Potential Application in Synthesis |
| Suzuki-Miyaura Coupling | Palladium catalyst, Phosphine (B1218219) ligands | Forms C-C bonds between aryl halides and arylboronic acids. icmpp.ro | Coupling of a fluorophenol precursor with a naphthalenylboronic acid. |
| C-H Fluorination | Palladium(II) acetate (B1210297), Electrophilic fluorinating agent (e.g., NFP-BF4) | Directs fluorination to a specific C-H bond. thieme-connect.de | Introduction of the fluorine atom onto the phenol ring. |
| Silver-Mediated Fluorination | Silver(I) trifluoromethanesulfonate, Selectfluor | Two-step process involving a transient silver(I)-aryl intermediate. thieme-connect.de | Fluorination of a boronic acid precursor of the phenol ring. |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of complex molecules like this compound.
Biocatalysis in Phenol and Naphthalene Functionalization
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach offers high selectivity and mild reaction conditions. numberanalytics.com Oxygenases, for example, can introduce hydroxyl groups into aromatic rings. nih.gov Whole cells expressing toluene (B28343) monooxygenases have been used to convert benzene (B151609) to phenol and naphthalene to 2-naphthol. psu.edu The use of biphasic systems, with an organic solvent like dioctyl phthalate (B1215562), can enhance product yields by extracting the product and preventing further oxidation. psu.edu While direct biocatalytic synthesis of this compound has not been reported, the functionalization of both phenol and naphthalene precursors through biocatalytic methods is a promising green strategy. nih.govpsu.edunih.gov For instance, Corynebacterium glutamicum has been shown to utilize phenol and naphthalene for the synthesis of various amino acids. nih.gov
| Biocatalytic Method | Enzyme/Organism | Substrate | Product | Key Finding |
| Whole-cell oxidation | E. coli expressing toluene ortho-monooxygenase (TOM-Green) | Naphthalene | 1-Naphthol (B170400) | Biphasic systems with lauryl acetate as the solvent improved 1-naphthol production. nih.gov |
| Whole-cell oxidation | Pseudomonas mendocina KR1 expressing toluene 4-monooxygenase (T4MO) | Naphthalene | 2-Naphthol | A two-phase system with dioctyl phthalate yielded 21-fold more 2-naphthol. psu.edu |
| Amino acid synthesis | Corynebacterium glutamicum | Phenol, Naphthalene | Various amino acids | Utilization of phenol and naphthalene enhances the biosynthesis of several amino acids. nih.gov |
Environmentally Benign Solvents and Solvent-Free Conditions
The choice of solvent is a critical aspect of green chemistry, as organic solvents are often volatile, flammable, and toxic. researchgate.net The search for greener alternatives has led to the exploration of water, ionic liquids, supercritical fluids, and low melting polymers. researchgate.netnih.govchemistryviews.org For biaryl synthesis, reactions in aqueous media have been developed. researchgate.net For example, Suzuki-Miyaura reactions can be performed in water with the aid of water-soluble catalysts and ligands. icmpp.ro
Solvent-free reactions represent an even greener approach, eliminating solvent-related issues altogether. google.com A method for preparing biaryl compounds via Suzuki cross-coupling has been developed under solvent-free conditions, where the reactants are simply mixed with a palladium catalyst and a base. google.com Fluoroalcohol-water two-phase systems have also been shown to be effective for certain organic reactions, offering advantages in terms of driving the reaction and simplifying product recovery. rsc.org
Microwave and Ultrasound-Assisted Synthesis
Microwave and ultrasound irradiation are alternative energy sources that can significantly accelerate reaction rates, often leading to higher yields and purities. nih.govmdpi.com Microwave-assisted organic synthesis (MAOS) has been successfully applied to various cross-coupling reactions, including Suzuki, Heck, and Negishi reactions, reducing reaction times from hours to minutes. nih.gov
Ultrasound-assisted synthesis is another efficient and eco-friendly technique for constructing nanostructures and has been used in the synthesis of phenol derivatives. frontiersin.orgnih.gov This method is known for its simplicity, speed, and ability to produce relatively pure compounds. frontiersin.orgnih.gov The application of ultrasound has been shown to be beneficial in the synthesis of fluorinated azoles, resulting in shorter reaction times and higher yields compared to traditional methods. worldwidejournals.comworldwidejournals.com
| Technique | Reaction Type | Advantages | Example Application |
| Microwave Irradiation | Biaryl coupling reactions | Reduced reaction times, increased yields and purity. nih.govmdpi.com | Synthesis of aporphine (B1220529) analogs via direct biaryl coupling. nih.gov |
| Ultrasound Irradiation | Synthesis of fluorinated heterocycles | Shorter reaction times, higher yields, eco-friendly. worldwidejournals.comworldwidejournals.com | Synthesis of fluorinated 1,2,4-triazoles. worldwidejournals.com |
| Ultrasound Irradiation | Synthesis of phenol derivatives | Simple, efficient, fast, and eco-friendly procedure. frontiersin.orgnih.gov | Synthesis of luminescent nano amide-functionalized metal-organic frameworks for sensing phenol derivatives. frontiersin.orgnih.gov |
Visible Light-Promoted Transformations
Visible light-induced reactions are a rapidly developing area of green and sustainable chemistry. scilit.comeurekaselect.com This approach utilizes light as a cheap, abundant, and eco-friendly energy source. eurekaselect.com Visible-light-mediated photoredox catalysis can generate reactive intermediates through single-electron transfer (SET) processes, enabling a wide range of organic transformations under mild conditions, often without the need for toxic transition-metal catalysts. sigmaaldrich.comoup.com This strategy has been applied to various reactions, including dehydrogenative cross-couplings and the synthesis of heterocyclic compounds. oup.comrsc.org
Bio-reductants and Plant Extracts in Related Syntheses
The use of biological materials, such as plant extracts, in chemical synthesis is a growing field of green chemistry. royalsocietypublishing.org Plant extracts contain a variety of phytochemicals, including polyphenols, flavonoids, and alkaloids, which can act as reducing and capping agents in the synthesis of nanoparticles. researchgate.netnih.gov This "green synthesis" approach is cost-effective, environmentally friendly, and avoids the use of toxic chemicals. royalsocietypublishing.org For instance, lemon juice has been used as a natural catalyst in the synthesis of dihydroquinazolinones. nih.gov While not directly applied to the synthesis of the title compound, the principles of using bio-reductants from plant extracts offer a sustainable alternative for various synthetic steps. researchgate.netnih.govacs.org
Challenges and Future Directions in Synthetic Accessibility
Despite the robustness of modern cross-coupling methods, the synthesis of complex molecules like this compound and other highly substituted biaryls presents several challenges. Overcoming these hurdles is a key focus of ongoing research in synthetic organic chemistry.
Current Challenges:
Regioselectivity: Controlling the exact position of the bond formation can be difficult, especially in aromatic systems with multiple potential reaction sites. numberanalytics.com For precursors with multiple halogen atoms, achieving selective coupling at the desired position without side reactions can be challenging.
Steric Hindrance: The synthesis of biaryls with multiple substituents around the newly formed C-C bond axis can be problematic. acs.org Steric clash can hinder the approach of the coupling partners to the metal catalyst, leading to low reaction yields.
Fluorination Chemistry: The introduction of fluorine atoms into aromatic molecules is not always straightforward. numberanalytics.commarquette.edu Traditional methods can require harsh conditions, and modern fluorinating agents can be expensive or highly reactive, leading to issues with chemoselectivity. numberanalytics.combeilstein-journals.org The development of methods for late-stage fluorination, where the fluorine atom is introduced at the end of a synthetic sequence, is a significant area of research. researchgate.net
Catalyst Efficiency and Substrate Scope: While catalysts for Suzuki and other coupling reactions have improved dramatically, some substrates remain challenging. Aryl chlorides, for example, are often less reactive than bromides or iodides, requiring more active and specialized catalyst systems. orgsyn.org Furthermore, developing a single catalytic system that is effective for a vast range of electronically and sterically diverse substrates is an ongoing goal. mdpi.com
Reaction Conditions: Many coupling reactions still require elevated temperatures and anhydrous (water-free) conditions, which can increase costs and complexity, particularly on an industrial scale. acs.org
Future Directions:
The future of synthetic methodology in this area is aimed at developing more efficient, selective, and sustainable processes.
Development of Novel Catalysts: Research continues to focus on creating new palladium, nickel, and copper catalysts with enhanced activity and stability. beilstein-journals.orgmdpi.com This includes designing more sophisticated phosphine ligands and N-heterocyclic carbenes (NHCs) that can promote reactions under milder conditions, at lower catalyst loadings, and with a broader range of substrates. orgsyn.orgacs.org
C-H Activation/Functionalization: A major goal is to move away from pre-functionalized starting materials (like aryl halides) and instead directly form biaryl bonds by activating and coupling C-H bonds. This approach is more atom-economical as it avoids halogenation and dehalogenation steps. While still facing challenges in selectivity, C-H activation represents a powerful future strategy for streamlining synthesis.
Flow Chemistry: Implementing synthetic routes in continuous flow reactors rather than traditional batch flasks offers advantages in safety, scalability, and precise control over reaction parameters like temperature and time. This can lead to higher yields and purer products.
Transition-Metal-Free Reactions: For certain biaryl syntheses, methods that avoid transition metals are being explored. For example, reactions involving aryne intermediates can form sterically hindered biaryl systems under metal-free conditions. acs.org
Greener Chemistry: A significant push is underway to make these synthetic methods more environmentally friendly. This includes using water as a solvent, developing recyclable catalysts, and utilizing starting materials derived from renewable resources. organic-chemistry.org
Vibrational Spectroscopy for Functional Group and Structural Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and elucidating the structural framework of a molecule. These analyses rely on the principle that molecular bonds and groups of atoms vibrate at characteristic frequencies.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For a compound like this compound, an FT-IR spectrum would be expected to show characteristic absorption bands for its key functional groups.
Although no specific FT-IR spectrum for this compound was found, a hypothetical analysis would focus on:
O-H Stretching: A broad absorption band, typically in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl (-OH) group of the phenol. The broadness is due to hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹.
C=C Stretching: Multiple sharp bands in the 1450-1650 cm⁻¹ region would be characteristic of the aromatic rings (both the phenol and naphthalene moieties).
C-O Stretching: The stretching vibration of the phenolic C-O bond would be observed in the 1260-1180 cm⁻¹ range.
C-F Stretching: A strong absorption band, typically between 1000 and 1400 cm⁻¹, would indicate the presence of the carbon-fluorine bond.
Out-of-Plane Bending: Bending vibrations for substituted benzene and naphthalene rings would appear as distinct bands in the fingerprint region (below 1000 cm⁻¹), providing information about the substitution pattern.
General studies on phenols and fluorinated aromatic compounds confirm the diagnostic value of these regions researchgate.netresearchgate.netnist.gov.
FT-Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of laser light. While polar bonds like O-H and C-F are strong in IR, non-polar bonds, such as the C=C bonds of the aromatic rings, often produce strong signals in Raman spectra.
A search for an FT-Raman spectrum of this compound yielded no specific results. A theoretical spectrum would be expected to prominently feature:
Aromatic Ring Vibrations: The symmetric "breathing" vibrations of the phenyl and naphthalene rings would give rise to intense bands, which are highly characteristic of the aromatic skeleton.
C-C Stretching: Stretching vibrations within the aromatic systems would be clearly visible.
Studies on other phenolic compounds and their derivatives demonstrate the utility of FT-Raman for characterizing the carbon skeleton .
A complete vibrational analysis involves assigning each observed band in the FT-IR and FT-Raman spectra to a specific molecular motion. This is typically achieved by comparing experimental data with theoretical calculations, often using Density Functional Theory (DFT) nih.govdocumentsdelivered.com. The Potential Energy Distribution (PED) is then calculated to quantify the contribution of individual bond stretches, angle bends, and torsions to each vibrational mode.
No experimental or theoretical vibrational analysis with PED for this compound has been published in the surveyed literature. Such a study would be necessary to provide a definitive assignment of all vibrational modes and to fully understand the molecule's dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic environments of atomic nuclei, such as ¹H (protons) and ¹³C.
¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environment, and their connectivity through spin-spin coupling.
No experimental ¹H NMR spectrum for pure this compound was found. A hypothetical spectrum would display:
Phenolic -OH Proton: A singlet, whose chemical shift can vary depending on the solvent and concentration.
Aromatic Protons: A complex series of signals (multiplets) in the aromatic region (typically δ 6.5-8.5 ppm). The protons on the fluorinated phenol ring would show coupling to the adjacent fluorine atom, resulting in characteristic splitting patterns. The seven protons of the naphthalene ring would also produce a distinct set of signals based on their positions.
While data for the target molecule is absent, spectra of related compounds like 3-fluorophenol (B1196323) and various naphthalenes are well-documented nih.govnih.gov.
¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms in a molecule and information about their electronic environment.
Specific ¹³C NMR data for this compound are not available in the searched literature. A predicted spectrum would show 16 distinct signals, one for each unique carbon atom in the molecule. Key features would include:
C-O Carbon: The carbon atom attached to the hydroxyl group would appear at a characteristic downfield shift (e.g., δ 155-160 ppm).
C-F Carbon: The carbon bonded to the fluorine atom would exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet. Its chemical shift would be significantly influenced by the high electronegativity of fluorine.
Aromatic Carbons: The remaining carbons of the phenyl and naphthalene rings would resonate in the typical aromatic region (δ 110-145 ppm). The quaternary carbons (those without attached protons) would generally show weaker signals.
Reference spectra for naphthalene and fluorinated phenols can provide a basis for estimating the expected chemical shifts chemicalbook.comchemicalbook.comspectrabase.com.
Fluorine-19 (¹⁹F) NMR Spectroscopy
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for identifying and characterizing fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus possesses a nuclear spin of 1/2 and is 100% naturally abundant, making it a highly sensitive nucleus for NMR analysis, third only to tritium (B154650) and protium. wikipedia.org A key feature of ¹⁹F NMR is its extensive chemical shift range, which spans approximately 800 ppm, offering excellent signal dispersion and sensitivity to the local electronic environment. wikipedia.org
For this compound, the single fluorine atom on the phenol ring would produce a distinct signal in the ¹⁹F NMR spectrum. The chemical shift of this fluorine is influenced by the electronic effects of the hydroxyl (-OH) and naphthyl substituents. In organofluorine compounds, chemical shifts are typically observed in specific regions; for instance, CF₃ groups appear between -50 to -70 ppm, while CH₂F groups are found further downfield around -200 to -220 ppm. wikipedia.org For a fluorine atom on an aromatic ring, the position is sensitive to the other substituents. The electron-donating hydroxyl group and the aromatic naphthalene system would dictate the precise chemical shift.
Spin-spin coupling is another critical aspect of the ¹⁹F NMR spectrum. The fluorine nucleus couples with nearby protons (¹H). In this compound, the ¹⁹F atom would exhibit coupling to the adjacent protons on the phenolic ring, resulting in a complex multiplet. Specifically, one would expect to observe ortho and para ¹H-¹⁹F coupling. These coupling constants (J-values) are typically larger than ¹H-¹H couplings and can be observed over several bonds (long-range coupling). wikipedia.org Running the spectrum with proton decoupling (¹⁹F{¹H}) would collapse this multiplet into a singlet, confirming the couplings.
Table 1: Expected ¹⁹F NMR Data for this compound
| Parameter | Expected Observation | Rationale |
| Chemical Shift (δ) | Single resonance | One unique fluorine environment in the molecule. |
| Coupling | Multiplet (doublet of doublets or more complex) | Spin-spin coupling with protons on the aromatic ring (e.g., ³J_HF and ⁴J_HF). |
| Decoupled Spectrum | Singlet | Removal of ¹H-¹⁹F coupling simplifies the signal. |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other. For this compound, COSY would reveal the connectivity between adjacent protons within the naphthalene ring system and within the substituted phenol ring. For example, it would show correlations between H-4' and H-6' on the phenol ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is used to assign the carbon signals based on their known proton assignments. Each C-H bond in the molecule would produce a cross-peak in the HMQC/HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically over 2-4 bonds). HMBC is crucial for piecing together molecular fragments and confirming the substitution pattern. For this molecule, a key HMBC correlation would be observed between the protons of the naphthalene ring and the carbon atom of the phenol ring to which it is attached (C-5), and vice-versa. This would definitively establish the link between the two major moieties of the compound.
Table 2: Key Expected 2D NMR Correlations for Structural Confirmation
| 2D NMR Technique | Purpose | Expected Key Correlation for this compound |
| COSY | Shows ¹H-¹H coupling | Correlations between adjacent protons on the naphthalene ring system. |
| HMQC/HSQC | Shows direct ¹H-¹³C bonds | Correlation between each aromatic proton and its directly attached carbon. |
| HMBC | Shows long-range ¹H-¹³C coupling (2-4 bonds) | Cross-peak between a naphthalene proton (e.g., H-1 or H-3) and the phenolic carbon C-5. |
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectrum of this compound is expected to be dominated by π-π* transitions characteristic of its aromatic chromophores: the phenol ring and the naphthalene system. Phenol itself typically shows an absorption maximum (λ_max) around 270-275 nm. bgu.ac.ildocbrown.info The naphthalene chromophore exhibits more intense and complex absorption bands at shorter and longer wavelengths.
The conjugation of the phenol and naphthalene rings through a single bond creates an extended π-system. This extension of conjugation is expected to cause a bathochromic (red) shift in the absorption bands compared to the individual phenol and naphthalene molecules. The fluorine substituent, being a weak auxochrome, would likely induce minor shifts in the absorption maxima. Therefore, one would anticipate strong absorption bands in the UV region, potentially extending into the longer UV-A range. The spectrum would likely show multiple bands corresponding to the different electronic transitions within the combined molecular structure.
Fluorescence and Phosphorescence Spectroscopy
Aromatic molecules with extended π-systems, such as those containing naphthalene, are often fluorescent. Naphthols (hydroxy-naphthalenes) are well-known for their fluorescence properties. bgu.ac.il Following excitation into its absorption bands, this compound is expected to exhibit fluorescence emission. The emission spectrum is typically a mirror image of the lowest energy absorption band and occurs at a longer wavelength (a phenomenon known as Stokes shift). The exact emission wavelength and quantum yield would be sensitive to the solvent polarity.
Phosphorescence, which is emission from a triplet excited state, is generally weaker and has a much longer lifetime than fluorescence. It is often observed only at low temperatures in a rigid matrix (like a frozen solvent), which minimizes non-radiative decay pathways that compete with phosphorescence. Given the presence of the naphthalene moiety, which can promote intersystem crossing, it is plausible that phosphorescence could be detected under such specific experimental conditions.
Excited-State Intramolecular Charge Transfer (ESICT) Phenomena
Excited-State Intramolecular Charge Transfer (ESICT) is a process that can occur in molecules containing electron-donating (D) and electron-accepting (A) groups linked by a π-system. mdpi.com Upon photoexcitation, an electron can move from the donor to the acceptor, creating a highly polar excited state with significant charge separation. This charge-transfer state often has a different geometry and electronic structure from the locally excited state and can lead to unique photophysical properties, such as dual fluorescence (emission from both the locally excited and the charge-transfer state) and a large, solvent-dependent Stokes shift. mdpi.com
In this compound, the hydroxyl-substituted ring can act as an electron donor, while the naphthalene ring can serve as the electron acceptor. Excitation could therefore populate an ESICT state. The formation and stabilization of this state would be highly dependent on the solvent's polarity; polar solvents would stabilize the charge-separated state, leading to a more pronounced red-shift in the fluorescence emission. Studying the fluorescence spectra in a range of solvents with varying polarity (a solvatochromism study) would be the key method to investigate and confirm the presence of ESICT phenomena.
Excited-State Intramolecular Proton Transfer (ESIPT) Dynamics
Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical reaction where a proton moves from a donor site to an acceptor site within the same molecule in the electronically excited state. nih.gov This process requires a pre-existing intramolecular hydrogen bond. Classic ESIPT molecules typically have a proton donor (like -OH) and a proton acceptor (like a nitrogen atom) in close proximity. rsc.org
In the ground-state conformation of this compound, there is no internal proton acceptor suitably positioned to form a hydrogen bond with the phenolic proton. Therefore, a direct, unimolecular ESIPT process is unlikely. However, in protic solvents like water or alcohols, the molecule can participate in intermolecular proton transfer. Upon excitation, the phenolic proton becomes much more acidic (a phenomenon known as photoacidity). bgu.ac.il This enhanced acidity can lead to proton transfer to a nearby solvent molecule, forming the excited phenolate anion, which may then fluoresce at a significantly different wavelength. This process is more accurately described as an excited-state proton-transfer-to-solvent (PTTS) rather than a true intramolecular transfer. bgu.ac.il
Table 3: Summary of Expected Photophysical Phenomena
| Phenomenon | Prerequisite | Expected Manifestation in this compound |
| Fluorescence | Aromatic π-system | Emission at wavelengths longer than absorption; sensitive to solvent. |
| ESICT | Electron donor and acceptor groups | Potential for dual fluorescence; large Stokes shift in polar solvents. |
| ESIPT | Intramolecular H-bond | Direct ESIPT is unlikely. Intermolecular proton transfer to protic solvents is possible due to photoacidity. |
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, a high-resolution mass spectrum would be expected to show a molecular ion peak corresponding to its exact molecular mass.
Expected Molecular Ion Peak:
| Compound | Formula | Expected Molecular Mass (Da) |
| This compound | C₁₆H₁₁FO | 238.0794 |
The fragmentation of this compound under mass spectrometry would likely involve the cleavage of the bond between the phenol and naphthalene rings, as well as characteristic losses of small molecules such as CO, CHO, and HF. The resulting fragment ions would provide valuable information for confirming the compound's structure.
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of this compound and reveal detailed information about its solid-state architecture.
Crystal Structure Determination and Unit Cell Parameters
Should suitable single crystals of this compound be grown, X-ray diffraction analysis would yield its crystal system, space group, and unit cell dimensions. This data defines the fundamental repeating unit of the crystal lattice. While no experimental data exists, a hypothetical data table is presented below to illustrate the expected output of such an analysis.
Hypothetical Crystallographic Data:
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, one can identify the types and relative importance of different intermolecular contacts. For this compound, this analysis would likely reveal significant contributions from H···H, C···H, and O···H contacts, indicative of van der Waals forces and hydrogen bonding. The presence of the fluorine atom would also introduce the possibility of F···H or F···C interactions.
Hydrogen Bonding Networks within Crystal Packing
Density Functional Theory (DFT) for Ground State Electronic Structure
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. It is frequently employed to predict molecular geometries, energies, and other electronic properties with a favorable balance of accuracy and computational cost. For a molecule like this compound, which combines a substituted phenol ring with a naphthalene moiety, DFT allows for a detailed exploration of its structural and electronic characteristics.
The geometry optimization of this compound is the first step in its computational analysis. This process involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For a molecule with rotational freedom, such as the bond connecting the phenyl and naphthalene rings, a simple optimization might only find a local minimum. Therefore, a thorough conformational analysis is crucial.
The conformational space of this compound is primarily defined by the dihedral angle between the phenol and naphthalene ring systems. Different rotational conformers can exhibit varying energies and properties. Computational workflows can be employed to systematically explore this conformational space. nih.gov This often involves an initial scan of the potential energy surface by rotating the central C-C bond, followed by full geometry optimization of the identified low-energy conformers using DFT. nih.gov Similar to studies on substituted biphenyls, this analysis would identify the most stable conformer(s) and the energy barriers between them. researchgate.netrsc.org The planarity or twisting of the molecule is a key outcome of this analysis, which has significant implications for its electronic properties, such as conjugation.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. nih.govstackexchange.com
Exchange-Correlation Functionals: For organic molecules containing aromatic systems, hybrid functionals are often a reliable choice. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used and has shown good performance for the geometries of many organic molecules. stackexchange.com Other functionals, such as the range-separated hybrid ωB97X-D or members of the Minnesota family like M06-2X, are also popular choices, particularly because they can better account for non-covalent interactions. nih.govstackexchange.com For studying substituted biphenyls, functionals including dispersion corrections (e.g., B3LYP-D3, B97-D) have been shown to provide accurate results for torsional barriers. researchgate.netrsc.org
Basis Sets: The basis set describes the atomic orbitals used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d) or the more flexible 6-311+G(d,p), are common choices for geometry optimizations of organic molecules. researchgate.net The latter includes polarization functions (d,p) and diffuse functions (+) on heavy atoms, which are important for accurately describing the electron distribution, especially in systems with lone pairs and pi-conjugation. For higher accuracy, correlation-consistent basis sets like Dunning's cc-pVTZ could also be employed. nih.gov The selection often represents a compromise between desired accuracy and computational cost. stackexchange.com
A hypothetical study on this compound might initially use the B3LYP functional with the 6-311+G(d,p) basis set for geometry optimization and frequency calculations to ensure a true minimum has been found.
A critical step in computational research is the validation of theoretical models against experimental data. nih.govnist.govosti.gov For molecular structures, the primary source of experimental data is single-crystal X-ray diffraction. If a crystal structure of this compound were available, key geometric parameters such as bond lengths, bond angles, and the crucial dihedral angle between the aromatic rings from the DFT-optimized geometry would be compared to the experimental values.
Studies on other functional organic compounds have shown that DFT methods, when appropriately chosen, can reproduce experimental geometries with high accuracy. rsc.org For instance, dispersion-corrected DFT has been successfully validated against a large set of organic crystal structures, showing that it can reliably reproduce experimental findings. nih.govresearchgate.net Any significant discrepancies between the calculated and experimental structures could point to interesting solid-state effects, such as intermolecular hydrogen bonding or crystal packing forces, that are not present in the gas-phase calculations typically performed for single molecules. It should be noted that, to date, no public experimental crystal structure data for this compound is available for such a comparison.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgyoutube.com
The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. youtube.comirjweb.com The energies of these orbitals, EHOMO and ELUMO, are crucial quantum chemical descriptors. A high EHOMO value indicates a greater tendency to donate electrons, suggesting higher nucleophilicity. Conversely, a low ELUMO value indicates a greater propensity to accept electrons, implying higher electrophilicity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol and naphthalene pi-systems. The LUMO is also expected to be distributed across the aromatic rings. The precise energies and distributions would be calculated using the optimized geometry from the DFT calculations. A hypothetical calculation could yield the results presented in the table below.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.85 |
| ELUMO | -1.20 |
| Energy Gap (ΔE) | 4.65 |
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. irjweb.com
Large Energy Gap: A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity. This is because more energy is required to excite an electron from the HOMO to the LUMO, making the molecule less likely to undergo chemical reactions. irjweb.com Such molecules are often referred to as "hard" molecules.
Small Energy Gap: A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity. rsc.org A small energy difference facilitates the excitation of electrons, making the molecule more prone to react. These are often termed "soft" molecules.
The calculated HOMO-LUMO gap for this compound, as shown in the hypothetical data table, would provide insight into its electronic stability and reactivity. A gap of 4.65 eV suggests a molecule of considerable stability, which is characteristic of extended aromatic systems. This value is a key predictor of the molecule's behavior in potential electronic applications or chemical reactions.
Lack of Publicly Available Research Data Precludes Analysis of this compound
A thorough investigation for scientific literature detailing the computational and quantum chemical properties of the compound this compound has yielded no specific research data. Extensive searches for studies on its Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Nonlinear Optical (NLO) properties have not returned any published papers or datasets.
As a result, the generation of a detailed article focusing on the specific hyperconjugative interactions, charge transfer characteristics, molecular electrostatic potential, polarizabilities, and hyperpolarizabilities of this compound is not possible at this time. The creation of scientifically accurate content, including the requested data tables and detailed research findings, is entirely contingent on the existence of such foundational research.
While general principles of computational chemistry can provide a theoretical framework for how a molecule like this compound might behave, any specific quantitative data or detailed analysis would be speculative and would not meet the required standards of scientific accuracy. The methodologies outlined in the request, such as NBO, MEP, and NLO analyses, are powerful computational tools, but their application and the resulting data are unique to the molecule being studied. Without a dedicated computational study on this specific compound, no reliable information can be provided.
Further research by the scientific community, involving density functional theory (DFT) or other advanced computational methods, would be required to produce the specific data points and analyses requested. Until such research is conducted and published, a detailed and factual article on the computational and quantum chemical investigations of this compound cannot be compiled.
Nonlinear Optical (NLO) Properties
Structure-NLO Property Relationships
The nonlinear optical (NLO) properties of organic molecules are intrinsically linked to their molecular structure. For this compound, the key determinants of its NLO response are the interplay between the electron-donating hydroxyl group, the electron-withdrawing fluorine atom, and the extended π-conjugation of the naphthalene moiety. The substitution pattern on the phenol ring is critical. The meta positioning of the fluoro and naphthyl groups relative to the hydroxyl group creates a complex electronic environment.
To illustrate the relationship between structural features and NLO properties in analogous compounds, the following table presents hypothetical data based on computational studies of similar aromatic molecules.
| Feature | Impact on NLO Properties |
| Hydroxyl Group (-OH) | Electron-donating group, enhances π-electron delocalization. |
| Fluorine Atom (-F) | Electronegative, can induce a dipole moment and affect charge distribution. researchgate.net |
| Naphthyl Group | Extended π-system, provides a large polarizable electron cloud. |
| Meta-Substitution | Influences the symmetry and charge distribution of the molecule, affecting the overall dipole moment and hyperpolarizability. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics simulations provide a powerful tool to understand the flexibility and conformational dynamics of this compound in various environments.
Conformational Landscape Exploration
The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the phenyl and naphthyl rings. This rotation dictates the dihedral angle between the two aromatic systems. Computational studies on biphenyl (B1667301) and related systems have shown that the planar conformation is often destabilized by steric hindrance between the ortho-hydrogens. ic.ac.uklibretexts.org For this compound, a non-planar, twisted conformation is expected to be the most stable, with a specific dihedral angle that represents a balance between π-conjugation (favoring planarity) and steric repulsion. libretexts.org The fluorine and hydroxyl substituents will also influence the rotational barrier and the preferred conformation due to their electronic and steric effects.
Solvent Effects on Molecular Conformation
The surrounding solvent environment can significantly impact the conformational preferences and, consequently, the properties of the molecule. researchgate.netacs.org In polar solvents, the molecule may adopt a more polar conformation to maximize solute-solvent interactions. MD simulations can reveal how the dihedral angle distribution changes in solvents of varying polarity. For instance, a more polar solvent might stabilize a conformation with a larger dipole moment. This, in turn, can affect the NLO properties, as the molecular hyperpolarizability is sensitive to the molecular conformation and the local electric field induced by the solvent. diva-portal.org The aromaticity of the system can also be modulated by solvent polarity, which in turn influences its electronic properties. acs.org
Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies
Chemoinformatics and QSAR/QSPR studies are essential for predicting the properties and potential applications of novel compounds like this compound based on its structure.
Computational Descriptors for Molecular Properties
A wide range of molecular descriptors can be calculated to quantify the structural and electronic features of this compound. acs.orgwiley-vch.denih.govresearchgate.net These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices, connectivity), and 3D (e.g., molecular shape, volume). researchgate.net For this particular molecule, key descriptors would include those related to its aromaticity, hydrophobicity (LogP), polar surface area, and electronic properties such as dipole moment and orbital energies (HOMO and LUMO). researchgate.net These descriptors serve as the numerical basis for developing predictive models. protoqsar.com
A hypothetical table of calculated descriptors for this compound is presented below based on general principles for similar aromatic compounds.
| Descriptor Type | Descriptor Name | Hypothetical Value | Significance |
| Constitutional | Molecular Weight | ~250 g/mol | Basic property, influences physical characteristics. |
| Topological | Wiener Index | Varies | Relates to molecular branching and compactness. |
| Geometrical | Molecular Surface Area | Varies | Influences interactions with other molecules. |
| Electronic | Dipole Moment | > 2 Debye | Indicates overall polarity. |
| Electronic | HOMO-LUMO Gap | ~4-5 eV | Relates to electronic excitability and reactivity. |
| Hydrophobicity | LogP | ~3-4 | Predicts partitioning between aqueous and lipid phases. |
Predictive Modeling for Research Applications
By establishing a QSAR/QSPR model using a dataset of related phenol derivatives with known properties, it is possible to predict the biological activity or physical properties of this compound. nih.govnih.govexplorationpub.com For example, a QSAR model could be developed to predict its potential as an inhibitor for a specific enzyme, based on descriptors that capture its size, shape, and electronic features. Similarly, a QSPR model could predict its NLO response based on its structural and electronic descriptors. These predictive models are invaluable in guiding experimental research by prioritizing compounds with desired characteristics for synthesis and testing.
Reactivity and Derivatization Studies of 3 Fluoro 5 Naphthalen 2 Yl Phenol
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site for chemical modification in 3-fluoro-5-(naphthalen-2-yl)phenol, offering a gateway to a variety of derivatives. Its reactivity is influenced by the acidity of the phenolic proton and the nucleophilicity of the corresponding phenoxide ion. The electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the phenol (B47542) compared to unsubstituted phenol, facilitating its conversion to the phenoxide under basic conditions.
Common reactions at the hydroxyl group include etherification and esterification. magtech.com.cnambeed.com These reactions are fundamental for modifying the polarity, lipophilicity, and hydrogen-bonding capacity of the molecule.
Etherification: The formation of ethers can be achieved via the Williamson ether synthesis, where the phenoxide ion, generated by treating the phenol with a base such as sodium hydride or potassium carbonate, acts as a nucleophile to displace a halide from an alkyl halide. A variety of alkyl groups can be introduced, leading to a diverse set of ether derivatives.
Esterification: Phenols are known to react with carboxylic acids to form esters, though the reaction is often slow. libretexts.org More efficient esterification can be achieved using more reactive acylating agents like acyl chlorides or acid anhydrides. libretexts.org These reactions typically proceed under basic conditions or with the use of a catalyst to activate the carboxylic acid derivative. The resulting esters are valuable for probing structure-activity relationships, as the ester linkage can be designed to be stable or labile under physiological conditions.
Table 1: Representative Reactions at the Phenolic Hydroxyl Group
| Reagent | Product Type | General Reaction Conditions |
| Alkyl halide (e.g., CH₃I, C₂H₅Br) / Base (e.g., K₂CO₃, NaH) | Ether | Solvent (e.g., Acetone, DMF), Heat |
| Acyl chloride (e.g., CH₃COCl, PhCOCl) / Base (e.g., Pyridine, Et₃N) | Ester | Solvent (e.g., CH₂Cl₂, THF), Room Temperature |
| Acid anhydride (B1165640) (e.g., (CH₃CO)₂O) / Catalyst (e.g., H₂SO₄, DMAP) | Ester | Heat or Room Temperature |
Reactions Involving the Fluoro Substituent
The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the fluoro substituent relatively inert. However, under specific conditions, it can participate in reactions, most notably nucleophilic aromatic substitution and C-F bond activation.
Nucleophilic Aromatic Substitution of Fluorine
In nucleophilic aromatic substitution (SNAᵣ) reactions, aryl fluorides can be more reactive than their chloro or bromo analogs. wyzant.comstackexchange.com This enhanced reactivity is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. stackexchange.com For a successful SNAᵣ reaction, the aromatic ring must be activated by electron-withdrawing groups. In this compound, the electron-donating character of the hydroxyl group deactivates the ring towards nucleophilic attack. However, conversion of the hydroxyl group to an electron-withdrawing group, or the use of very strong nucleophiles and harsh reaction conditions, could potentially facilitate the substitution of the fluorine atom. nih.gov
Activation and Transformations of the Carbon-Fluorine Bond
The activation of the robust C-F bond is a significant area of research, often requiring transition metal catalysts. nih.govbaranlab.org These methods can lead to the replacement of fluorine with other functional groups, providing a powerful tool for late-stage functionalization. researchgate.netresearchgate.netrsc.org Palladium- and nickel-based catalysts, for example, have been employed to cleave C-F bonds and form new carbon-carbon or carbon-heteroatom bonds. nih.gov While challenging, these transformations offer a pathway to derivatives that are inaccessible through traditional methods.
Table 2: Potential Reactions Involving the Fluoro Substituent
| Reaction Type | Reagents | Potential Products |
| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., NaOMe, KSR) / Activated Ring | Methoxy, Alkylthio derivatives |
| C-F Bond Activation (Cross-Coupling) | Transition Metal Catalyst (e.g., Pd, Ni), Coupling Partner | Alkylated, Arylated, or Aminated derivatives |
Reactions on the Naphthalene (B1677914) and Substituted Phenyl Rings
Both the naphthalene and the substituted phenyl rings are susceptible to electrophilic aromatic substitution, although their reactivity is influenced by the existing substituents. Naphthalene is generally more reactive than benzene (B151609) in electrophilic substitution reactions. numberanalytics.comwordpress.com
On the substituted phenyl ring, the hydroxyl group is a strongly activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. fiveable.meorganicchemistrytutor.comlumenlearning.comunizin.orgyoutube.com The directing effects of these two substituents are synergistic, favoring electrophilic attack at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). However, the position between the two meta-substituents (position 4) is sterically hindered. Therefore, electrophilic substitution is most likely to occur at positions 2 and 6.
The naphthalene ring is also activated towards electrophilic substitution. acs.orgscribd.comvedantu.com The substitution pattern on naphthalene is sensitive to reaction conditions, with the 1-position being the kinetically favored product and the 2-position being the thermodynamically favored product in some cases. wordpress.comacs.org The presence of the electron-donating phenol-containing substituent on the 2-position of the naphthalene ring is expected to further activate the naphthalene system, particularly at the 1- and 3-positions.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophile | Aromatic Ring | Predicted Major Product(s) |
| Nitrating Agent (HNO₃/H₂SO₄) | Phenyl Ring | 2-Nitro-3-fluoro-5-(naphthalen-2-yl)phenol, 6-Nitro-3-fluoro-5-(naphthalen-2-yl)phenol |
| Halogen (Br₂/FeBr₃) | Phenyl Ring | 2-Bromo-3-fluoro-5-(naphthalen-2-yl)phenol, 6-Bromo-3-fluoro-5-(naphthalen-2-yl)phenol |
| Acylating Agent (RCOCl/AlCl₃) | Naphthalene Ring | 1-Acyl-2-(3-fluoro-5-hydroxyphenyl)naphthalene |
| Sulfonating Agent (H₂SO₄) | Naphthalene Ring | 1-Sulfo-2-(3-fluoro-5-hydroxyphenyl)naphthalene or 3-Sulfo-2-(3-fluoro-5-hydroxyphenyl)naphthalene |
Synthesis of Analogs and Derivatives for Structure-Activity/Property Relationship (SAR/SPR) Studies
The synthesis of analogs of this compound is crucial for establishing structure-activity relationships (SAR) and structure-property relationships (SPR). nih.govnih.govresearchgate.netresearchgate.net These studies involve systematically modifying the structure of the lead compound and evaluating the impact of these changes on its biological activity or physical properties. pharmacy180.comeurekaselect.comnih.govcsic.esresearchgate.net
Systematic Structural Modifications
Systematic modifications can be made to all three key regions of the molecule: the phenolic hydroxyl group, the fluoro substituent, and the naphthalene ring.
Modification of the Phenolic Hydroxyl Group: As discussed in section 5.1, the hydroxyl group can be converted into ethers and esters with varying alkyl or aryl substituents to probe the importance of hydrogen bonding and lipophilicity.
Replacement of the Fluoro Substituent: The fluorine atom can be replaced with other halogens (Cl, Br, I) or with small alkyl groups (e.g., CH₃, CF₃) to investigate the role of electronics and sterics at this position.
Modification of the Naphthalene Ring: The naphthalene ring can be replaced with other aromatic or heteroaromatic systems to explore the impact of the size, shape, and electronic properties of this substituent. Additionally, substituents can be introduced onto the naphthalene ring itself to fine-tune its properties.
Table 4: Proposed Analogs for SAR/SPR Studies
| Modification Site | Proposed Modification | Rationale |
| Phenolic -OH | -OCH₃, -OCH₂Ph, -OCOCH₃ | Investigate role of H-bond donor/acceptor, lipophilicity |
| Fluoro Substituent | -Cl, -Br, -CH₃, -CF₃ | Probe electronic and steric effects |
| Naphthalene Ring | Phenyl, Biphenyl (B1667301), Quinoline | Evaluate impact of aromatic system size and heteroatoms |
| Naphthalene Ring | Introduction of -OCH₃, -NO₂ | Modulate electronic properties of the naphthalene moiety |
Research Findings on this compound Remain Elusive
Despite a comprehensive search for scientific literature, specific research detailing the reactivity and derivatization of the chemical compound this compound, including the impact of substituents on its properties, has not been found.
Efforts to locate dedicated studies, scholarly articles, or patents focusing on the chemical behavior of this compound have been unsuccessful. Consequently, the data required to generate an article on its reactivity, derivatization pathways, and the influence of various functional groups on its chemical characteristics is not publicly available at this time.
General principles of organic chemistry suggest that the reactivity of this molecule would be influenced by the interplay of its three key components: the phenol group, the fluorine atom, and the naphthalene moiety. The hydroxyl (-OH) group of the phenol is known to be a reactive site, susceptible to a variety of chemical transformations. The fluorine atom, being a strongly electron-withdrawing group, would likely impact the acidity of the phenolic proton and influence the electron density of the aromatic ring, thereby affecting its susceptibility to electrophilic or nucleophilic attack. The large, aromatic naphthalene substituent would also exert electronic and steric effects on the molecule's reactivity.
However, without specific experimental data from laboratory research, any discussion on the "Impact of Substituents on Reactivity and Properties" of this compound would be purely speculative. The scientific community awaits published research to elucidate the precise nature of this compound's chemical profile.
Therefore, the requested article, with its detailed sections and data tables on the reactivity and derivatization of this compound, cannot be produced due to the absence of foundational research on this specific molecule.
Advanced Research in Materials Science and Organic Electronics Applications of 3 Fluoro 5 Naphthalen 2 Yl Phenol
Design and Synthesis of Materials for Organic Electronics
The performance of organic electronic devices is intrinsically linked to the molecular structure of the active materials. The design of these materials often involves a modular approach, combining different functional units to achieve the desired electronic and physical properties. In the case of 3-Fluoro-5-(naphthalen-2-YL)phenol, the structure combines a naphthalene (B1677914) moiety, a phenol (B47542) group, and a fluorine substituent, each playing a distinct role in its potential electronic behavior.
The naphthalene unit provides a large, conjugated π-system, which is fundamental for charge transport. The phenolic hydroxyl group can influence the material's solubility, film-forming properties, and electronic energy levels. The strategic placement of a fluorine atom is a key design element for fine-tuning the electronic characteristics of the molecule.
The synthesis of such a compound would likely involve a multi-step process, potentially utilizing cross-coupling reactions, such as the Suzuki or Negishi coupling, to connect the naphthalene and phenyl rings. Subsequent fluorination and the introduction of the hydroxyl group would complete the synthesis. While specific synthesis routes for this exact molecule are not widely documented in public literature, the synthesis of related fluorinated binaphthyl and phenyl derivatives often employs such palladium-catalyzed cross-coupling methods.
Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of organic circuits, and their performance is heavily reliant on the charge carrier mobility of the semiconductor used. The introduction of fluorine into organic semiconductors has been shown to be an effective strategy for enhancing device performance. For a molecule like this compound, the fluorine atom can influence intermolecular packing and orbital overlap, which are critical for efficient charge transport.
Theoretical studies on fluorinated naphthalene derivatives suggest that selective fluorination can significantly enhance hole mobility. This enhancement is attributed to favorable intermolecular interactions and a reduction in charge trapping sites. It is anticipated that the fluorinated design of this compound could lead to improved performance in OFETs compared to its non-fluorinated counterpart.
| Parameter | Effect of Fluorination | Underlying Mechanism |
|---|---|---|
| Charge Carrier Mobility (µ) | Potential for Increase | Enhanced intermolecular packing, increased orbital overlap |
| Threshold Voltage (Vth) | Potential Shift | Modification of HOMO/LUMO energy levels |
| On/Off Ratio | Potential for Improvement | Reduced off-current due to deeper HOMO level |
| Air Stability | Improved | Lowered HOMO energy level, making it less susceptible to oxidation |
Organic Light-Emitting Diodes (OLEDs)
In Organic Light-Emitting Diodes (OLEDs), the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the emissive material are critical for efficient charge injection and recombination. The introduction of fluorine, a highly electronegative atom, is a well-established method for lowering both the HOMO and LUMO energy levels of organic molecules.
Organic Photovoltaics (OPVs) and Solar Cells (OSCs)
In the context of Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs), the power conversion efficiency is highly dependent on the open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF). The Voc is directly related to the energy difference between the HOMO of the donor material and the LUMO of the acceptor material.
By incorporating a fluorine atom, the HOMO level of a donor material like this compound would be lowered. This can lead to a larger energy gap between the donor's HOMO and the acceptor's LUMO, resulting in a higher Voc. Furthermore, fluorination can influence the morphology of the bulk heterojunction, which is crucial for efficient exciton (B1674681) dissociation and charge transport, thereby potentially improving the Jsc and FF.
Role of Fluorination in Electronic and Optoelectronic Properties
The strategic incorporation of fluorine atoms into organic semiconductors has become a powerful tool for tuning their electronic and optoelectronic properties. The high electronegativity of fluorine and the strength of the carbon-fluorine bond are key to these modifications.
Tuning of Electronic Energy Levels
The primary effect of fluorination on the electronic structure of a conjugated molecule is the stabilization of its frontier molecular orbitals. The strong electron-withdrawing nature of fluorine lowers the energy of both the HOMO and LUMO levels. This effect is generally additive, with the degree of energy level depression correlating with the number of fluorine atoms.
For this compound, the single fluorine atom is expected to lower the HOMO and LUMO levels compared to the non-fluorinated parent compound. This tuning of energy levels is crucial for optimizing the performance of various organic electronic devices by improving charge injection, increasing open-circuit voltage in solar cells, and enhancing ambient stability.
| Property | Change upon Fluorination | Consequence for Organic Electronics |
|---|---|---|
| HOMO Energy Level | Lowered (more negative) | Increased ionization potential, improved air stability, higher Voc in OPVs |
| LUMO Energy Level | Lowered (more negative) | Increased electron affinity, facilitated electron injection |
| HOMO-LUMO Gap | Can be increased or decreased depending on substitution pattern | Affects absorption and emission wavelengths (color tuning) |
Influence on Charge Transport Characteristics
Beyond the tuning of energy levels, fluorination also has a profound impact on the charge transport characteristics of organic semiconductors. The introduction of polar C-F bonds can lead to stronger intermolecular interactions, which can promote more ordered molecular packing in the solid state. This enhanced organization can facilitate better orbital overlap between adjacent molecules, a key requirement for efficient charge hopping.
However, the effect of fluorination on charge transport is not always straightforward. While it can enhance mobility, the introduction of strong dipoles can also lead to the formation of charge traps, which can impede charge transport. Therefore, the position and number of fluorine atoms must be carefully considered in the molecular design. In the case of this compound, the specific substitution pattern would play a critical role in determining its charge transport properties. Theoretical calculations on similar fluorinated aromatic systems have shown that strategic fluorination can indeed lead to a significant enhancement in charge mobility.
Enhancement of Material Stability
The molecular structure of this compound suggests it could contribute significantly to the stability of advanced materials. The naphthalene group, a large, rigid, and aromatic hydrocarbon, is known to enhance thermal stability and resistance to degradation in polymers and other organic materials. The presence of the fluorine atom on the phenol ring is also a critical factor. The carbon-fluorine bond is the strongest single bond in organic chemistry, and its inclusion in a molecule can increase thermal and oxidative stability. nih.gov This is because the high electronegativity of fluorine can shield the rest of the molecule from chemical attack.
In the context of organic electronics, this enhanced stability would be highly advantageous. For instance, in Organic Light-Emitting Diodes (OLEDs), material degradation is a primary cause of decreased efficiency and device lifetime. The incorporation of a compound like this compound into the device architecture, either as a host material or as a dopant, could potentially lead to longer-lasting and more robust devices.
Molecular Glass Formers and Amorphous Materials for Electronic Devices
The non-symmetrical and bulky nature of this compound makes it a prime candidate for forming molecular glasses. Molecular glasses are amorphous solids that lack a crystalline structure, a property that is highly desirable in organic electronic devices to ensure uniform thin films and prevent performance issues arising from grain boundaries. The naphthalene unit would contribute to a high glass transition temperature (Tg), which is a measure of the stability of the amorphous state. A high Tg is crucial for preventing crystallization of the material during device operation, especially at elevated temperatures.
The fluorine substitution could further enhance its properties as a glass former. The introduction of fluorine can disrupt intermolecular interactions like pi-pi stacking, which can promote crystallization. By hindering this ordered packing, the fluorine atom would favor the formation of a stable amorphous state. This characteristic is particularly important for the fabrication of smooth, defect-free active layers in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells.
Interfacial Phenomena and Device Performance
Interfacial properties are critical to the performance of multi-layered electronic devices. nih.govnih.gov The phenolic hydroxyl (-OH) group in this compound would play a key role in this context. This group can form hydrogen bonds, which can be used to control the orientation and adhesion of molecules at interfaces. For example, it could be used to modify the surface of an electrode or a dielectric layer to improve charge injection or extraction.
Catalysis and Ligand Design with Phenolic and Naphthalene Motifs
The phenolic and naphthalene components of this compound make it an interesting scaffold for ligand design in catalysis. The phenol group can be deprotonated to form a phenoxide, which is an excellent coordinating group for a wide variety of metal centers. The naphthalene unit provides a bulky, sterically-hindering framework that can be used to control the reactivity and selectivity of a metal catalyst.
Derivatives of this compound could be synthesized to create bidentate or polydentate ligands for applications in asymmetric catalysis, where the creation of a specific stereoisomer of a product is desired. The fluorine atom could also play a role in catalysis by modifying the electronic properties of the ligand, which in turn would influence the catalytic activity of the metal center. While no specific catalytic applications of this compound are reported, the combination of functional groups suggests a potential for developing novel catalysts for a range of organic transformations.
Molecular Mechanism and Biological Target Identification Research for 3 Fluoro 5 Naphthalen 2 Yl Phenol
Investigation of Molecular Interactions with Biological Macromolecules
Without primary or secondary research data, any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in peer-reviewed journals are necessary before a detailed scientific article on 3-Fluoro-5-(naphthalen-2-YL)phenol can be written.
Research on this compound Remains Undisclosed in Publicly Accessible Scientific Literature
Comprehensive searches of publicly available scientific databases and research literature have yielded no specific information regarding the chemical compound this compound. As a result, an article detailing its molecular mechanisms and biological target interactions as per the requested outline cannot be generated at this time.
The absence of data spans across all specified areas of inquiry, including:
Enzyme Binding Studies: No records of enzyme inhibition mechanisms or binding affinities involving this compound were found.
Receptor Binding and Modulation: Information on the compound's interaction with any biological receptors is not present in the surveyed literature.
Protein-Ligand Interaction Analysis: There are no published studies detailing the specific molecular interactions, such as hydrogen bonding or hydrophobic interactions, between this compound and any protein targets.
Cellular Mechanisms of Action: Elucidation of how this compound might act at a cellular level has not been documented.
Structure-Activity Relationship (SAR) Studies: No SAR studies for the optimization of this molecule's interactions have been reported.
This lack of information suggests that this compound may be a novel compound, a research chemical with limited distribution, or a compound that has been synthesized but not yet characterized biologically in published literature. It is also possible that research on this compound exists but is proprietary and not publicly disclosed.
Therefore, the requested article with detailed research findings and data tables for each specified section and subsection cannot be constructed. Further research and publication in peer-reviewed scientific journals would be required for the scientific community to elaborate on the biological and molecular properties of this compound.
Q & A
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to model binding poses with proteins (e.g., kinases or GPCRs) based on crystallographic data .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electrostatic potential maps for hydrogen-bonding sites .
- MD Simulations : Assess stability of ligand-protein complexes over time to prioritize synthetic targets .
How can researchers resolve discrepancies in spectral data during characterization?
Advanced Research Question
- Multi-Technique Cross-Validation : Combine NMR, HRMS, and X-ray crystallography (if crystals are obtainable) to resolve ambiguous peaks .
- Isotopic Labeling : Use ¹⁹F NMR or deuterated solvents to clarify splitting patterns in crowded aromatic regions .
- Comparative Analysis : Reference spectral databases (e.g., CAS Common Chemistry) for analogous fluoronaphthalene derivatives .
What are the solubility and stability considerations for storing this compound?
Basic Research Question
- Solubility : Likely polar aprotic solvents (DMSO, DMF) due to the phenolic -OH and aromatic rings. Test solubility gradients in ethanol/water mixtures for biological assays .
- Stability : Store at 2–8°C in amber vials to prevent photodegradation. Monitor via HPLC for decomposition (e.g., oxidation of phenol to quinone) .
What strategies improve yield in multi-step synthesis of this compound?
Advanced Research Question
- Intermediate Purification : Use column chromatography or recrystallization after each step to minimize side products .
- Catalyst Screening : Test Pd/Cu ratios or ligands (e.g., XPhos) to enhance coupling efficiency in low-yielding steps .
- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity in heterocyclic coupling steps .
What initial biological assays are suitable for evaluating this compound?
Basic Research Question
- Enzyme Inhibition Assays : Screen against kinases or cytochrome P450 isoforms using fluorogenic substrates .
- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria to identify baseline activity .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess therapeutic potential .
How can crystallographic analysis inform drug design for derivatives of this compound?
Advanced Research Question
- X-Ray Diffraction : Resolve bond lengths and angles to guide rigid backbone modifications (e.g., planar naphthalene vs. twisted conformers) .
- Hydrogen-Bonding Networks : Identify key interactions (e.g., phenolic -OH with catalytic residues) to optimize affinity in analogues .
What challenges arise in scaling up synthesis while maintaining purity?
Advanced Research Question
- Byproduct Formation : Optimize stoichiometry and reaction monitoring (e.g., in situ IR) to suppress diaryl ether byproducts during coupling .
- Workflow Design : Transition from batch to flow chemistry for safer handling of fluorinated intermediates .
- Purity Standards : Implement preparative HPLC with MS detection to meet >95% purity thresholds for preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
